Technical Monograph: 2-[2-(Trifluoromethyl)phenoxy]acetonitrile
Technical Monograph: 2-[2-(Trifluoromethyl)phenoxy]acetonitrile
Executive Summary
2-[2-(Trifluoromethyl)phenoxy]acetonitrile (CAS: 874804-01-0) is a specialized fluorinated building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by the presence of an electron-withdrawing trifluoromethyl (
Molecular Architecture & Physicochemical Profile
Chemical Identity
| Property | Data |
| CAS Registry Number | 874804-01-0 |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenoxy]acetonitrile |
| Molecular Formula | |
| Molecular Weight | 201.15 g/mol |
| SMILES | N#CCOc1ccccc1C(F)(F)F |
| MDL Number | MFCD06409076 |
Structural Analysis
The molecule consists of a benzene ring substituted at the 1-position with a cyanomethoxy group (
-
Ortho-Effect: The steric bulk of the ortho-trifluoromethyl group influences the conformation of the ether linkage, potentially restricting rotation and impacting binding affinity in biological targets.
-
Electronic Profile: The
group is strongly electron-withdrawing (inductive effect, ), deactivating the aromatic ring towards electrophilic aromatic substitution and increasing the acidity of any potential metabolic oxidation sites, thereby enhancing metabolic stability. -
Lipophilicity: The introduction of fluorine atoms significantly increases the partition coefficient (LogP), facilitating membrane permeability in biological systems.
Synthetic Pathways & Process Chemistry
The industrial and laboratory-scale preparation of 2-[2-(Trifluoromethyl)phenoxy]acetonitrile predominantly relies on the Williamson Ether Synthesis . This nucleophilic substitution reaction (
Reaction Mechanism
The phenolic hydroxyl group is deprotonated by a base to form a phenoxide anion.[1] This nucleophile attacks the
Figure 1: Mechanism of Williamson Ether Synthesis for the target compound.
Experimental Protocol (Standardized)
Objective: Synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetonitrile on a 10 mmol scale.
Reagents:
-
2-Trifluoromethylphenol (1.62 g, 10 mmol)
-
Chloroacetonitrile (0.83 g, 11 mmol, 1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.07 g, 15 mmol, 1.5 equiv) -
Solvent: Acetone or Acetonitrile (dry, 30 mL)
-
Catalyst (Optional): Potassium Iodide (KI, 10 mol%) to accelerate the reaction via Finkelstein exchange in situ.
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-trifluoromethylphenol in dry acetone. Add anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide. -
Alkylation: Add chloroacetonitrile dropwise to the suspension. If using KI, add it at this stage.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (
for acetone) for 6–12 hours. Monitor reaction progress via TLC (hexane/ethyl acetate) or HPLC. -
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (
, excess ). Rinse the filter cake with acetone.[2][3] -
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry over
.[3] Purify via vacuum distillation or silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure product.
Reactivity & Functional Group Transformations[5][6]
The nitrile group (
Divergent Synthesis Map
The following diagram illustrates the key transformations accessible from this scaffold.
Figure 2: Functional group divergence from the nitrile scaffold.
Key Transformations
-
Hydrolysis to Carboxylic Acids:
-
Conditions: Refluxing in concentrated HCl or NaOH/EtOH.
-
Product: [2-(Trifluoromethyl)phenoxy]acetic acid.
-
Application: Precursor for auxin-type herbicides or CRTH2 antagonists.
-
-
Reduction to Amines:
-
Conditions: Lithium Aluminum Hydride (
) in THF or Hydrogenation ( , Raney Ni). -
Product: 2-[2-(Trifluoromethyl)phenoxy]ethanamine.
-
Application: Building block for GPCR ligands.
-
-
Tetrazole Formation:
-
Conditions: Sodium azide (
) and Ammonium chloride ( ) in DMF at . -
Significance: The tetrazole ring acts as a lipophilic bioisostere for the carboxylic acid group, often improving oral bioavailability in drug candidates.
-
Applications in Medicinal Chemistry
Bioisosterism & Metabolic Stability
In drug design, the 2-trifluoromethylphenoxy moiety is often employed to block metabolic degradation. The
Therapeutic Areas
-
CRTH2 Antagonists: Phenoxyacetic acid derivatives (derived from the nitrile hydrolysis) are investigated for treating allergic rhinitis and asthma.
-
PPAR Agonists: The lipophilic tail provided by the trifluoromethyl-phenoxy group fits well into the hydrophobic pockets of Peroxisome Proliferator-Activated Receptors (PPARs).
Handling, Safety & Analytical Characterization
Safety Profile
-
Hazards: As an organic nitrile, the compound is harmful if swallowed, inhaled, or absorbed through the skin. It may liberate hydrogen cyanide (HCN) if exposed to strong acids.
-
GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from oxidizers and strong acids.
Analytical Data (Expected)
-
NMR (
): ~7.6 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), 4.8 (s, 2H, ). -
NMR: Singlet around
-62 ppm (characteristic of ). -
IR Spectroscopy: Sharp absorption at ~
(C N stretch), ~ (C-O-C stretch).
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Williamson Ether Synthesis)
-
Medicinal Chemistry Applications
- Topic: Trifluoromethyl group effects on metabolic stability.
- Source:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents".
-
Link:
- Safety Data: Source: Sigma-Aldrich / Merck Millipore Safety Data Sheets (SDS) for generic Phenoxyacetonitriles. Note: Specific SDS for CAS 874804-01-0 should be requested from the supplier (e.g., Fluorochem, Combi-Blocks) upon purchase.
